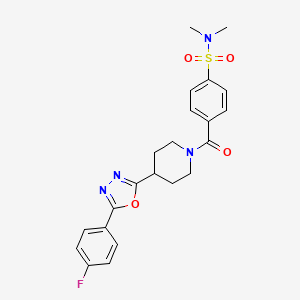

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

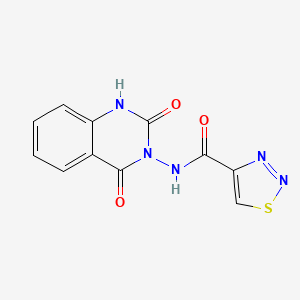

The compound "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The related compounds in the provided papers exhibit a range of biological activities, including anticonvulsant effects , which suggests that the compound may also possess similar properties. The structural motifs within the compound, such as the imidazolyl group and the acetamide moiety, are often found in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions on the phenyl ring and the cyclohexyl group . The process typically includes the reaction of appropriate aldehydes or ketones with aminoalcohols or hydrazides, followed by cyclization reactions to form the desired imidazole or imidazoline rings . The synthesis of "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" would likely follow a similar pathway, involving the initial formation of a thioacyl intermediate, which would then undergo cyclization to form the imidazole ring.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is characterized by the presence of aromatic rings, which can engage in various intermolecular interactions . These interactions, including hydrogen bonding and pi-stacking, contribute to the stability and conformation of the molecules in the solid state. The specific angles between aromatic planes and the overall 3D arrangement of the molecule can significantly influence its biological activity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with an imidazole ring, such as the one in the target molecule, can participate in a variety of chemical reactions. The imidazole ring can act as a nucleophile in reactions with electrophiles due to the lone pair of electrons on the nitrogen atom. Additionally, the thioacetamide moiety can be involved in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with altered biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" would be influenced by its functional groups and overall molecular structure. The lipophilicity of the compound would be affected by the presence of the dimethylphenyl group, which could enhance its ability to cross biological membranes. The compound's solubility, melting point, and stability would be determined by the interplay between its molecular interactions and the rigidity of the cyclohexyl ring. The presence of the imidazole and thioacetamide groups could also affect the compound's acidity and basicity, influencing its behavior in different pH environments .

科学的研究の応用

Anticancer Properties

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide and its derivatives have been extensively researched for their anticancer activities. A study synthesized acetamide derivatives and tested them against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, finding that some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another research confirmed the anticancer properties of these compounds, especially against lung adenocarcinoma cells and their selective cytotoxicity, offering valuable insights for cancer treatment strategies (Evren et al., 2019).

Chemical Properties and Synthesis

The chemical synthesis and properties of N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide derivatives are crucial for understanding their potential applications. One study detailed the synthesis process and pKa determination of newly synthesized derivatives, revealing their structural intricacies and chemical behaviors (Duran & Canbaz, 2013). Another study focused on the synthesis and biological evaluation of derivatives, emphasizing their potential as anticancer agents (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

Derivatives of N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have also demonstrated notable antibacterial and antifungal activities. Research has synthesized and tested various derivatives for their effectiveness against bacterial strains, showing significant activity (Ramalingam et al., 2019). Additionally, compounds with specific modifications have been synthesized and shown antibacterial activity, which is crucial for developing new antimicrobial agents (Gullapelli et al., 2014).

Corrosion Inhibition

The compound and its derivatives have potential applications in corrosion inhibition. A study synthesized heterocyclic benzimidazole derivatives and evaluated their inhibitory properties on carbon steel in acidic environments, suggesting their potential in industrial applications (Rouifi et al., 2020).

特性

IUPAC Name |

N-cyclohexyl-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHMFOHNNZDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)